molecular formula C17H13BrN2O3 B12015763 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-69-5

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12015763
CAS No.: 618102-69-5
M. Wt: 373.2 g/mol
InChI Key: ZBGCAJXQUPDINR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a pyrazole ring, with a carboxylic acid functional group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenyl ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.

    3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may affect its reactivity and biological activity.

    3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which may influence its solubility and pharmacokinetic properties.

Properties

CAS No.

618102-69-5

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13BrN2O3/c1-23-16-5-3-2-4-14(16)20-15(17(21)22)10-13(19-20)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,21,22)

InChI Key

ZBGCAJXQUPDINR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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